

In-Depth Technical Guide to ML228 (CAS Number 1357171-62-0)

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Compound of Interest

Compound Name: ML228

Cat. No.: B10763907

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML228, also identified by CAS number 1357171-62-0 and CID 46742353, is a potent small molecule activator of the Hypoxia-Inducible Factor (HIF) signaling pathway. As a novel chemotype, it offers a valuable tool for researchers studying cellular responses to hypoxia and its therapeutic potential in conditions such as ischemia and spinal cord injury. Unlike many other HIF activators that function as prolyl hydroxylase domain (PHD) inhibitors, **ML228** is believed to act through iron chelation, a mechanism that is independent of direct PHD inhibition. This guide provides a comprehensive overview of **ML228**, including its chemical and physical properties, mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical and Physical Properties

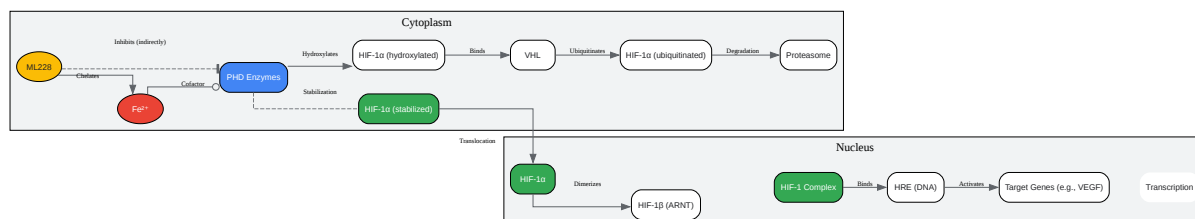
ML228 is a 1,2,4-triazine derivative with the formal chemical name N-([1,1'-biphenyl]-4-ylmethyl)-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1357171-62-0 | |
| Molecular Formula | C ₂₇ H ₂₁ N ₅ | |
| Molecular Weight | 415.49 g/mol | |
| Appearance | Pale yellow to light yellow solid | |
| Solubility | DMSO: ≥ 35 mg/mL | |
| Storage | -20°C, under an inert atmosphere | |

Mechanism of Action

ML228 activates the HIF signaling pathway, a crucial cellular response to low oxygen conditions. Under normoxic conditions, the HIF-1 α subunit is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of proline residues on HIF-1 α by prolyl hydroxylase domain (PHD) enzymes, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and ubiquitinate HIF-1 α .

ML228's mechanism of action is proposed to be through the chelation of iron. Iron is an essential cofactor for the enzymatic activity of PHDs. By chelating iron, **ML228** indirectly inhibits PHD activity, leading to the stabilization of HIF-1 α . The stabilized HIF-1 α then translocates to the nucleus, dimerizes with HIF-1 β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival, including Vascular Endothelial Growth Factor (VEGF). Molecular modeling studies suggest that **ML228** does not directly bind to the active site of prolyl hydroxylases.



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Caption: Mechanism of **ML228**-induced HIF pathway activation.

Quantitative Biological Data

The biological activity of **ML228** has been characterized in several in vitro assays. The following table summarizes the key quantitative data.

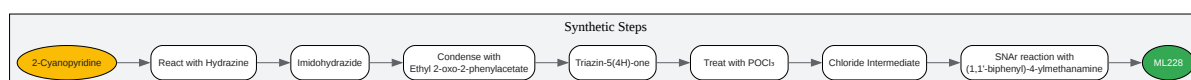
| Assay | Cell Line | Parameter | Value (μM) | Reference |
|------------------------------------|-----------|------------------|------------|-----------|
| HRE Gene Reporter Assay | - | EC ₅₀ | 1.0 - 1.23 | |
| HIF-1α Nuclear Translocation Assay | U2OS | EC ₅₀ | 1.4 | |
| VEGF Expression Assay (RT-PCR) | U2OS | EC ₅₀ | 1.6 | |

ML228 has also been screened for off-target activities. At a concentration of 10 μ M, it exhibited over 80% inhibition of the human A3 adenosine receptor, dopamine transporter, μ -opioid receptor, hERG channel, and 5-HT2B receptor, as well as the rat sodium channel site 2.

Experimental Protocols

Synthesis of ML228

The synthesis of **ML228** can be achieved through a multi-step process starting from 2-cyanopyridine.



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Caption: Synthetic workflow for **ML228**.

Detailed Protocol:

- Preparation of Imidohydrazide: 2-Cyanopyridine is reacted with hydrazine to form the corresponding imidohydrazide.
- Formation of Triazin-5(4H)-one: The imidohydrazide is then condensed with ethyl 2-oxo-2-phenylacetate to yield the triazin-5(4H)-one intermediate.
- Chlorination: The triazin-5(4H)-one is treated with phosphorus oxychloride (POCl₃) under thermal conditions to produce the chloride intermediate.
- Final SNAr Reaction: The chloride intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with (1,1'-biphenyl)-4-ylmethanamine to afford the final product, **ML228**.

In Vitro Assays

This assay is used to quantify the activation of the HIF pathway by measuring the expression of a luciferase reporter gene under the control of HREs.

Materials:

- HEK293 cells stably transfected with an HRE-luciferase reporter construct.
- Cell culture medium (e.g., DMEM) with 10% FBS.
- **ML228** stock solution in DMSO.
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
- 96-well white, clear-bottom microplates.
- Luminometer.

Protocol:

- Seed the HRE-luciferase reporter HEK293 cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.
- Prepare serial dilutions of **ML228** in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
- Remove the old medium from the cells and add the medium containing the different concentrations of **ML228**. Include a vehicle control (DMSO only) and a positive control (e.g., Desferrioxamine, DFO).
- Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
- After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate the EC₅₀ value by plotting the luminescence signal against the log of the **ML228** concentration and fitting the data to a sigmoidal dose-response curve.

This assay visualizes and quantifies the movement of HIF-1 α from the cytoplasm to the nucleus upon activation.

Materials:

- U2OS cells.
- Cell culture medium.
- **ML228** stock solution in DMSO.
- Formaldehyde or paraformaldehyde for cell fixation.
- Permeabilization buffer (e.g., Triton X-100 in PBS).
- Blocking solution (e.g., BSA in PBS).
- Primary antibody against HIF-1 α .
- Fluorescently labeled secondary antibody.
- Nuclear counterstain (e.g., DAPI or Hoechst).
- High-content imaging system or fluorescence microscope.

Protocol:

- Seed U2OS cells onto glass coverslips or in an imaging-compatible multi-well plate.
- Treat the cells with various concentrations of **ML228** for a defined period (e.g., 4-8 hours).
- Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
- Block non-specific antibody binding with a blocking solution.
- Incubate with the primary anti-HIF-1 α antibody.
- Wash and incubate with the fluorescently labeled secondary antibody.

- Counterstain the nuclei with DAPI or Hoechst.
- Acquire images using a high-content imaging system or fluorescence microscope.
- Quantify the nuclear translocation of HIF-1 α by measuring the fluorescence intensity of the anti-HIF-1 α antibody signal within the nuclear region defined by the DAPI/Hoechst stain.

This assay measures the amount of VEGF protein secreted by cells into the culture medium following treatment with **ML228**.

Materials:

- U2OS cells.
- Cell culture medium.
- **ML228** stock solution in DMSO.
- Human VEGF ELISA kit.
- Microplate reader.

Protocol:

- Seed U2OS cells in a multi-well plate and allow them to adhere.
- Treat the cells with different concentrations of **ML228** for 24-48 hours.
- Collect the cell culture supernatant.
- Perform the VEGF ELISA according to the manufacturer's protocol. This typically involves:
 - Adding the collected supernatants and VEGF standards to a microplate pre-coated with a capture antibody.
 - Incubating to allow VEGF to bind.
 - Washing and adding a detection antibody.

- Washing and adding a substrate solution to develop a colorimetric signal.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

In Vivo Studies

ML228 has been shown to improve the local hypoxic-ischemic environment and promote neurological function recovery after spinal cord injury (SCI) in rats.

Animal Model: Sprague-Dawley rats. Injury Model: Traumatic spinal cord injury. Treatment Protocol:

- Dosage: 1 µg/kg.
- Administration: Intraperitoneal (IP) injection.
- Frequency: Daily for 7 days post-injury.
- Vehicle: The vehicle for administration is not explicitly stated in the provided results but is likely a solution compatible with IP injection, such as saline with a small percentage of a solubilizing agent like DMSO.

ML228 has been demonstrated to restore Vascular Endothelial Growth Factor A (VEGFA) levels and improve muscle regeneration in aged mice.

Animal Model: Old C57BL/6 mice. Injury Model: Cryoinjury to the tibialis anterior muscle. Treatment Protocol:

- Preparation of Dosing Solution: Dissolve **ML228** in DMSO.
- Administration: Intraperitoneal (IP) injection.
- Dosing Regimen: Administer daily for a total of 5 days. The first injection is given approximately 24 hours before the cryoinjury, and the second immediately following the injury.

Conclusion

ML228 is a valuable research tool for investigating the HIF signaling pathway and its role in various physiological and pathological processes. Its distinct mechanism of action as an iron chelator, independent of direct PHD inhibition, provides an alternative approach to studying HIF activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing **ML228** in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.

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